5-Methoxy-2-{[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyrimidine
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Overview
Description
5-Methoxy-2-{[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine core substituted with a methoxy group and a piperidinyl-oxy linkage to a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-{[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps, starting from commercially available precursorsThe final step involves the coupling of the pyrimidine core with the benzofuran-piperidinyl intermediate under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-{[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzofuran moiety can be reduced to form alcohols.
Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can yield alcohols .
Scientific Research Applications
5-Methoxy-2-{[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-{[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives and pyrimidine-based molecules, such as:
- 5-Methoxy-2-{[1-(benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyrimidine
- 5-Methoxy-2-{[1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl]oxy}pyrimidine
- 5-Methoxy-2-{[1-(benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyridine
Uniqueness
What sets 5-Methoxy-2-{[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyrimidine apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H21N3O5 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]methanone |
InChI |
InChI=1S/C20H21N3O5/c1-25-15-11-21-20(22-12-15)27-14-6-8-23(9-7-14)19(24)17-10-13-4-3-5-16(26-2)18(13)28-17/h3-5,10-12,14H,6-9H2,1-2H3 |
InChI Key |
BGMIWBCHXNCEQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)OC4=NC=C(C=N4)OC |
Origin of Product |
United States |
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